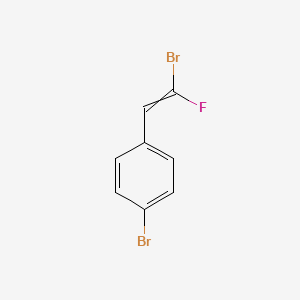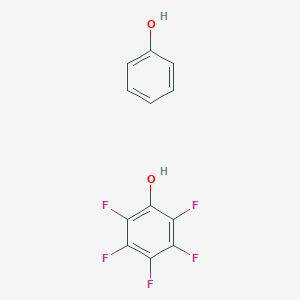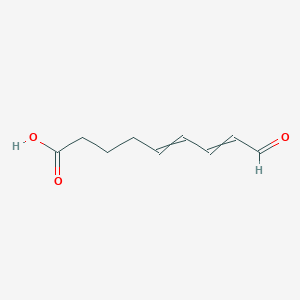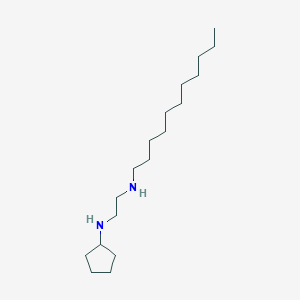
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon chain This particular compound features a cyclopentyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with undecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine.
Another method involves the reductive amination of cyclopentanone with undecylamine. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors can also facilitate the reductive amination process, ensuring efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the reactants used.
Scientific Research Applications
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclopentyl-N~2~-dodecylethane-1,2-diamine: Similar structure with a dodecyl chain instead of an undecyl chain.
N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine: Features a cyclohexyl group instead of a cyclopentyl group.
N~1~-Cyclopentyl-N~2~-decylethane-1,2-diamine: Contains a decyl chain instead of an undecyl chain.
Uniqueness
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclopentyl group and an undecyl chain. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
627522-76-3 |
|---|---|
Molecular Formula |
C18H38N2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N'-cyclopentyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-20-18-13-10-11-14-18/h18-20H,2-17H2,1H3 |
InChI Key |
OUORETNIPZCHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
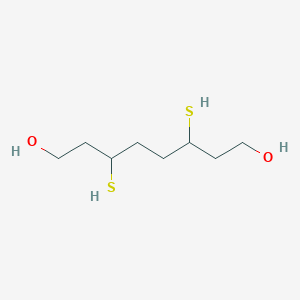
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
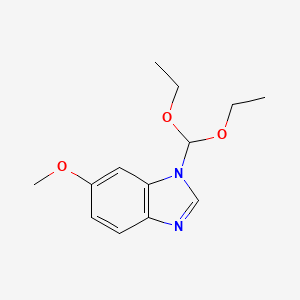
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
